molecular formula C18H24Cl2N2O B4402413 1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]-4-methylpiperazine;hydrochloride

1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4402413
M. Wt: 355.3 g/mol
InChI Key: AKXIACCDZQXMHS-UHFFFAOYSA-N
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Description

1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]-4-methylpiperazine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chloronaphthalene moiety linked to a piperazine ring via a propyl chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]-4-methylpiperazine;hydrochloride typically involves the following steps:

    Chlorination of Naphthalene: The initial step involves the chlorination of naphthalene to produce 1-chloronaphthalene.

    Formation of 1-(3-Chloropropyl)-4-methylpiperazine: The next step involves the reaction of 1-chloronaphthalene with 3-chloropropanol to form 1-(3-chloropropyl)-4-methylpiperazine.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt of the compound is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Dechlorinated naphthalene derivatives.

    Substitution: Substituted naphthalene derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, modulating their activity and influencing various physiological processes. The exact molecular pathways involved are still under investigation, but it is believed that the compound’s effects are mediated through its binding to these receptors and subsequent activation or inhibition of downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]-4-methylpiperazine;hydrochloride is unique due to its specific combination of a chloronaphthalene moiety and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Its ability to interact with neurotransmitter receptors and modulate their activity sets it apart from other similar compounds.

Properties

IUPAC Name

1-[3-(1-chloronaphthalen-2-yl)oxypropyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O.ClH/c1-20-10-12-21(13-11-20)9-4-14-22-17-8-7-15-5-2-3-6-16(15)18(17)19;/h2-3,5-8H,4,9-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXIACCDZQXMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C3=CC=CC=C3C=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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